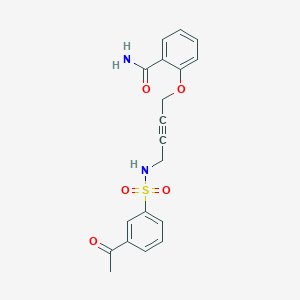

2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimalarial and Antiviral Potential

Research has identified derivatives of N-(phenylsulfonyl)acetamide, closely related to 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, as potential candidates for antimalarial and antiviral (including COVID-19) applications. A study highlighted the synthesis of sulfonamide derivatives that exhibited significant in vitro antimalarial activity and satisfactory ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These compounds, particularly those with quinoxaline moieties attached to the sulfonamide ring system, showed excellent antimalarial activity and selectivity. Moreover, molecular docking studies of these compounds revealed their potential to bind to key proteins associated with the SARS-CoV-2 virus, suggesting a possible therapeutic role against COVID-19 (Fahim & Ismael, 2021).

Chemotherapeutic Applications

Another study focused on novel benzenesulfonamide derivatives demonstrated their effectiveness as chemotherapeutic agents. These compounds showed excellent in vitro antitumor activity against cancer cell lines such as HepG2 and MCF-7. The study also investigated the potential interaction of one of the most effective compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), against a key enzyme, providing insights into its mechanism of action. The results indicate that sulfonamide derivatives could serve as a basis for developing new cancer treatments (Fahim & Shalaby, 2019).

Prodrug Development for Enhanced Drug Delivery

Research into prodrug forms of sulfonamide groups has unveiled N-acyl derivatives of N-methylsulfonamides as potential prodrugs. These compounds are designed to improve the solubility and lipophilicity of drugs, enhancing their therapeutic efficacy. The study focused on various N-acyl derivatives, examining their stability, hydrolysis kinetics, and enzymatic conversion back to the parent sulfonamide. This approach could significantly improve the delivery and efficacy of sulfonamide-containing drugs (Larsen, Bundgaard, & Lee, 1988).

Antiarrhythmic and Antimicrobial Properties

Further studies have explored the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides for their potential in treating arrhythmias and microbial infections. These compounds have shown potency comparable to existing treatments in vitro, suggesting a new class of selective agents for managing arrhythmic disorders and bacterial infections. Such research underscores the versatility of sulfonamide derivatives in developing treatments for a wide range of conditions (Morgan et al., 1990).

properties

IUPAC Name |

2-[4-[(3-acetylphenyl)sulfonylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-14(22)15-7-6-8-16(13-15)27(24,25)21-11-4-5-12-26-18-10-3-2-9-17(18)19(20)23/h2-3,6-10,13,21H,11-12H2,1H3,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSWGXDLCCTKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)

![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)

![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)